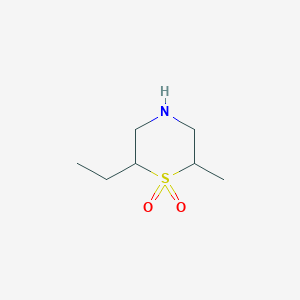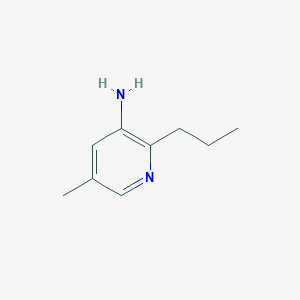
5-Methyl-2-propylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-propylpyridin-3-amine is a chemical compound with the molecular formula C9H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-propylpyridin-3-amine can be achieved through several methods. One common approach involves the alkylation of 3-aminopyridine with 1-bromo-3-methylbutane under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-propylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides, bases like sodium hydroxide, and solvents such as ethanol.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
5-Methyl-2-propylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-propylpyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridine: A precursor in the synthesis of 5-Methyl-2-propylpyridin-3-amine.
2-Propylpyridine: Shares a similar structure but lacks the amine group.
5-Methylpyridine: Similar in structure but without the propyl group.
Uniqueness
This compound is unique due to the presence of both the methyl and propyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
5-methyl-2-propylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-3-4-9-8(10)5-7(2)6-11-9/h5-6H,3-4,10H2,1-2H3 |
InChI Key |
LDJLCQJPIZWWJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=N1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


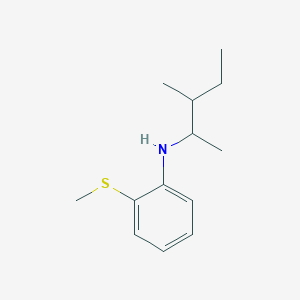
![3-[(Butan-2-yloxy)methyl]-4-methoxyaniline](/img/structure/B13252639.png)
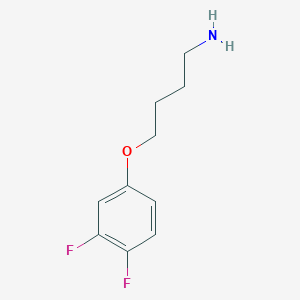
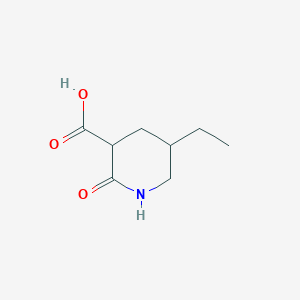



![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine](/img/structure/B13252675.png)
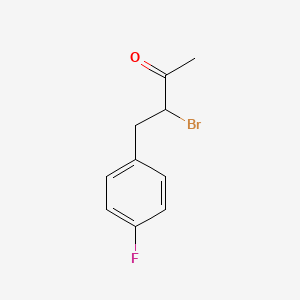
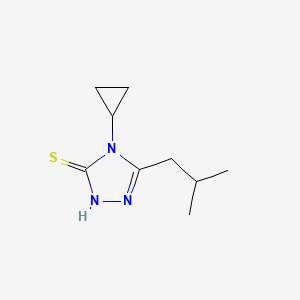
![8-(2-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13252693.png)

